REACTION_CXSMILES
|
[C:1]([NH:6][C:7]1[S:11][N:10]=[C:9]([CH3:12])[C:8]=1[C:13]([NH2:15])=[O:14])(=O)[CH2:2][CH2:3][CH3:4]>N>[CH3:12][C:9]1[C:8]2[C:13](=[O:14])[NH:15][C:1]([CH2:2][CH2:3][CH3:4])=[N:6][C:7]=2[S:11][N:10]=1
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Name
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5-Butyrylamino-3-methyl-isothiazole-4-carboxylic acid amide
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Quantity
|
1.9 g
|
Type
|
reactant
|
Smiles
|
C(CCC)(=O)NC1=C(C(=NS1)C)C(=O)N
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Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
140 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled
|
Type
|
FILTRATION
|
Details
|
The precipitated 3-methyl-6-propyl-5H-isothiazolo[5,4-d]pyrimidin-4-one was filtered off
|
Type
|
WASH
|
Details
|
washed with water (100 mL)
|
Type
|
CUSTOM
|
Details
|
dried in vacuum oven at 40° C. overnight
|
Duration
|
8 (± 8) h
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=NSC=2N=C(NC(C21)=O)CCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 800 mg | |
YIELD: PERCENTYIELD | 34% | |
YIELD: CALCULATEDPERCENTYIELD | 46.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |